2-(Benzenesulfonyl)benzaldehyde oxime
Description
2-(Benzenesulfonyl)benzaldehyde oxime is a benzaldehyde oxime derivative featuring a benzenesulfonyl group at the 2-position of the aromatic ring. Benzaldehyde oximes are characterized by the presence of an oxime functional group (–C=N–OH), which confers unique reactivity, such as participation in coordination chemistry and catalytic processes.
Properties
Molecular Formula |
C13H11NO3S |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
N-[[2-(benzenesulfonyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11NO3S/c15-14-10-11-6-4-5-9-13(11)18(16,17)12-7-2-1-3-8-12/h1-10,15H |
InChI Key |
JNCUWKUUGNHOQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Benzaldehyde oxime derivatives differ primarily in their substituents, which modulate reactivity and physical properties:
- 2-(Diphenylphosphino)benzaldehyde oxime: The diphenylphosphino group is electron-donating and sterically bulky, enabling applications in catalysis (e.g., aldol reactions) .
- 2-(3,4-Difluorophenoxy)benzaldehyde oxime: The difluorophenoxy group introduces electron-withdrawing effects and may enhance thermal stability (melting point: 73–75°C) .
- Benzaldehyde oxime, 2-hydroxy, 5-dodecyl : A long alkyl chain increases hydrophobicity, affecting solubility and aggregation behavior .
In contrast, the benzenesulfonyl group in 2-(Benzenesulfonyl)benzaldehyde oxime is strongly electron-withdrawing, likely increasing the oxime’s acidity and stabilizing intermediates in nucleophilic reactions.
Physical Properties
Note: Data for 2-(Benzenesulfonyl)benzaldehyde oxime are inferred based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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